An In-depth Technical Guide to 11,14,17-Icosatrienoic Acid: Structure, Stereochemistry, and Biological Significance
An In-depth Technical Guide to 11,14,17-Icosatrienoic Acid: Structure, Stereochemistry, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
11,14,17-Icosatrienoic acid, a C20 polyunsaturated fatty acid, is a notable member of the omega-3 family. Its unique structural arrangement, featuring three cis-double bonds, dictates its biochemical properties and significant role in lipid metabolism. This technical guide provides a comprehensive overview of the structure, stereochemistry, and biological importance of 11,14,17-icosatrienoic acid. It includes a summary of its physicochemical properties, spectroscopic data, a general protocol for its isolation from natural sources, and a discussion of its involvement in key metabolic pathways. This document is intended to serve as a foundational resource for researchers and professionals in the fields of biochemistry, pharmacology, and drug development.
Introduction
11,14,17-Icosatrienoic acid, also known as dihomo-α-linolenic acid, is a polyunsaturated fatty acid (PUFA) with a 20-carbon backbone and three double bonds. As an omega-3 fatty acid, the terminal double bond is located at the n-3 position, which imparts specific biological activities that are of interest in nutrition and medicine.[1][2] It is a precursor to other bioactive lipids and plays a role in the complex interplay between omega-3 and omega-6 fatty acid metabolic pathways.[3] Understanding the precise structure and stereochemistry of this molecule is fundamental to elucidating its function in biological systems and exploring its therapeutic potential.
Structure and Stereochemistry
The definitive structure of 11,14,17-icosatrienoic acid is characterized by its 20-carbon chain, a carboxylic acid functional group, and three double bonds at the 11th, 14th, and 17th carbon atoms.
IUPAC Name: (11Z,14Z,17Z)-icosa-11,14,17-trienoic acid[1]
The stereochemistry of the double bonds is exclusively cis (or Z), which results in a curved conformation of the fatty acid chain. This spatial arrangement is crucial for its incorporation into cell membranes and its interaction with enzymes.
Physicochemical Properties
A summary of the key physicochemical properties of 11,14,17-icosatrienoic acid is presented in Table 1.
| Property | Value | Reference |
| Chemical Formula | C₂₀H₃₄O₂ | [1][4] |
| Molecular Weight | 306.48 g/mol | [4] |
| CAS Number | 17046-59-2 | [4][5] |
| Appearance | A solution in ethanol | [3] |
| Synonyms | (11Z,14Z,17Z)-11,14,17-Eicosatrienoic acid, Dihomo-α-Linolenic Acid, FA 20:3 | [2][3] |
Spectroscopic Data
The structural elucidation and confirmation of 11,14,17-icosatrienoic acid rely on various spectroscopic techniques. While publicly available, detailed NMR spectra are limited, mass spectrometry data provides valuable information for its identification.
Mass Spectrometry
Liquid chromatography-mass spectrometry (LC-MS) is a common method for the analysis of fatty acids. The mass spectrum of 11,14,17-icosatrienoic acid typically shows a molecular ion corresponding to its molecular weight.
Table 2: Representative Mass Spectrometry Data
| Technique | Ionization Mode | Precursor Ion (m/z) | Key Fragment Ions (m/z) |
| LC-MS/MS | ESI- | [M-H]⁻ | Varies with collision energy |
Note: Specific fragmentation patterns can be used to determine the position of double bonds, but this level of detail is often found in specialized lipidomics databases and literature.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Experimental Protocols
General Protocol for Isolation from Natural Sources
11,14,17-Icosatrienoic acid can be isolated from various natural sources, including certain microalgae and fungi. The following is a generalized protocol based on methods for purifying polyunsaturated fatty acids.
Objective: To isolate and purify 11,14,17-icosatrienoic acid from a lipid-rich biomass.
Materials:
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Lipid-rich biomass (e.g., cultured microalgae)
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Chloroform
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Methanol
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0.9% NaCl solution
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Anhydrous sodium sulfate
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Rotary evaporator
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Saponification reagent (e.g., 0.5 M KOH in methanol)
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Non-saponifiable lipid extraction solvent (e.g., hexane or diethyl ether)
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Acidification agent (e.g., 6 M HCl)
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Fatty acid extraction solvent (e.g., hexane)
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Urea
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Methanol
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Low-temperature fractional crystallization setup (e.g., cold bath with acetone and dry ice)
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Filtration apparatus
Procedure:
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Lipid Extraction: a. Homogenize the biomass with a chloroform:methanol:water solvent system (e.g., Bligh-Dyer method). b. Separate the lipid-containing chloroform layer. c. Dry the chloroform extract over anhydrous sodium sulfate and evaporate the solvent using a rotary evaporator.
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Saponification: a. Resuspend the lipid extract in the saponification reagent. b. Heat the mixture to convert triacylglycerols to free fatty acids and glycerol. c. Extract and discard the non-saponifiable lipids with hexane or diethyl ether.
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Fatty Acid Liberation and Extraction: a. Acidify the remaining aqueous layer to protonate the fatty acid salts. b. Extract the free fatty acids with hexane. c. Wash the hexane layer with water to remove residual acid and salts. d. Dry the hexane extract and evaporate the solvent.
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Urea Complexation (Optional): a. Dissolve the fatty acid mixture in hot methanol saturated with urea. b. Cool the solution to allow saturated and monounsaturated fatty acids to form crystalline complexes with urea. c. Filter to remove the urea-complexed fatty acids, enriching the filtrate with polyunsaturated fatty acids. d. Recover the PUFA-enriched fraction from the filtrate.
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Low-Temperature Fractional Crystallization: a. Dissolve the PUFA-enriched fraction in a minimal amount of a suitable solvent (e.g., acetone). b. Gradually cool the solution to specific temperatures to crystallize and remove fatty acids with higher melting points. c. Collect the fraction that remains soluble at the target temperature for 11,14,17-icosatrienoic acid.
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Purity Analysis: a. Analyze the purity of the final fraction using gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC).
